4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
4-Isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a bicyclic sulfone derivative featuring a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core with a phenyl group at position 1 and an isopentyl (3-methylbutyl) group at position 4. Its synthesis involves nucleophilic substitution and ring-closure reactions, as reported by Shaitanov et al. (2006), who developed methods for 4-substituted 1-aryl derivatives of this scaffold .
Key structural features include:
- Sulfone groups at positions 6 and 6, enhancing polarity and hydrogen-bonding capacity.
- Phenyl and isopentyl substituents, which influence lipophilicity and steric interactions.
- A saturated thienopyrazinone core, contributing to conformational rigidity.
Properties
IUPAC Name |
1-(3-methylbutyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(2)8-9-18-10-17(20)19(14-6-4-3-5-7-14)16-12-23(21,22)11-15(16)18/h3-7,13,15-16H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFETVQZEVLGABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate thieno and pyrazine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Various metal catalysts such as palladium or platinum may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of hexahydrothieno[3,4-b]pyrazin-2(1H)-one derivatives are highly dependent on substituents at positions 1 and 4. Below is a comparative analysis of select analogs:
*Estimated based on structural similarity to cyclohexyl derivative .
Key Observations:
- Polarity : The 3-methoxyphenyl analog () exhibits higher polarity due to the electron-donating methoxy group, enhancing water solubility compared to the target compound’s unsubstituted phenyl group.
- Salt Forms : Derivatives like the dihydrochloride salt () demonstrate improved aqueous solubility, a critical factor for bioavailability.
Biological Activity
4-Isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound belonging to the thienopyrazine class. Its unique structure, characterized by a thieno[3,4-b]pyrazine core and specific substituents, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is . The compound features a thieno[3,4-b]pyrazine backbone with a 6,6-dioxide moiety, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-methylbutyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
| Molecular Weight | 320.45 g/mol |
| CAS Number | 1040709-72-5 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the thieno and pyrazine moieties may facilitate binding to these targets, modulating their activity and leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide exhibit antimicrobial properties. A study evaluating various thienopyrazine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have shown that derivatives of thienopyrazines can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features were tested against human breast cancer cells (MCF-7), resulting in reduced cell viability and increased apoptotic markers. This suggests potential for developing anticancer agents based on this scaffold.
Neuroprotective Effects
Recent investigations into neuroprotective properties have highlighted the potential of thienopyrazine derivatives in models of neurodegenerative diseases. In animal models of Alzheimer's disease, these compounds have been shown to reduce amyloid-beta plaque formation and improve cognitive function.
Case Studies
- Antimicrobial Efficacy : A comparative analysis of several thienopyrazine derivatives demonstrated that 4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.
- Apoptosis Induction in Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that a related compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
